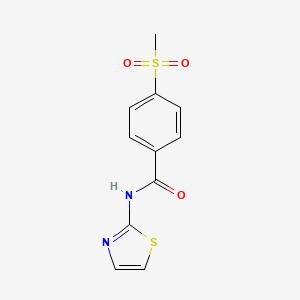
4-methanesulfonyl-N-(1,3-thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methanesulfonyl-N-(1,3-thiazol-2-yl)benzamide is a compound that combines the structural features of thiazole and benzamide. Thiazole is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, while benzamide is an aromatic amide. This compound is of interest due to its potential biological activities, particularly its antibacterial properties .
Mechanism of Action
Target of Action
The primary target of 4-methanesulfonyl-N-(1,3-thiazol-2-yl)benzamide is bacterial cells . The compound has been synthesized as a hybrid antimicrobial, combining thiazole and sulfonamide groups, which are known for their antibacterial activity .
Mode of Action
The compound interacts with its bacterial targets by disrupting their cellular functions . It has been studied in conjunction with a cell-penetrating peptide, octaarginine . The compound-octaarginine complex displays potent antibacterial activity against both Gram-negative and Gram-positive bacteria .
Biochemical Pathways
The compound’s antibacterial activity suggests it likely interferes with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication .
Pharmacokinetics
Its antibacterial activity suggests it is capable of reaching and interacting with its bacterial targets .
Result of Action
The compound exhibits potent antibacterial activity, indicating its action results in the death of bacterial cells . Specifically, the compound-octaarginine complex displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes, and shows negligible haemolytic activity towards human RBCs .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of other antimicrobial agents can enhance its antibacterial activity . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methanesulfonyl-N-(1,3-thiazol-2-yl)benzamide typically involves the reaction of 4-methylsulfonylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminothiazole to yield the target compound . The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-methanesulfonyl-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amine derivatives.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
4-methanesulfonyl-N-(1,3-thiazol-2-yl)benzamide has been studied for its antibacterial activity. It has shown potent activity against both Gram-negative and Gram-positive bacteria, making it a promising candidate for the development of new antibacterial agents . Additionally, its derivatives have been explored for their potential use in treating bacterial infections resistant to conventional antibiotics .
Comparison with Similar Compounds
Similar Compounds
N-(thiazol-2-yl)benzenesulfonamides: These compounds also combine thiazole and sulfonamide groups and exhibit antibacterial activity.
2,4-disubstituted thiazoles: These compounds have been studied for their broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
Uniqueness
4-methanesulfonyl-N-(1,3-thiazol-2-yl)benzamide is unique due to its specific combination of a methylsulfonyl group and a thiazole ring, which contributes to its potent antibacterial activity. Its ability to form complexes with cell-penetrating peptides further enhances its effectiveness against bacterial infections .
Properties
IUPAC Name |
4-methylsulfonyl-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S2/c1-18(15,16)9-4-2-8(3-5-9)10(14)13-11-12-6-7-17-11/h2-7H,1H3,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEKINBLOCVTBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














